molecular formula C13H18BrNO2 B15090032 {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol

Cat. No.: B15090032
M. Wt: 300.19 g/mol
InChI Key: BVMYYXYIHLJLPD-UHFFFAOYSA-N
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Description

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol is a chemical compound with the molecular formula C13H18BrNO2. It is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a pyrrolidinyl methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol typically involves the reaction of 4-bromophenol with 2-chloroethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine and formaldehyde under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol is unique due to its specific combination of a bromophenoxy group and a pyrrolidinyl methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

[1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(15)10-16/h3-6,12,16H,1-2,7-10H2

InChI Key

BVMYYXYIHLJLPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CCOC2=CC=C(C=C2)Br)CO

Origin of Product

United States

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